BenchChemオンラインストアへようこそ!

LY2780301

Kinase selectivity profiling Off-target risk Chemical tool compounds

LY2780301 (also known as Gandosetenib; CAS 1226801-23-5) is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of the serine/threonine kinases Akt (protein kinase B) and p70 ribosomal protein S6 kinase (p70S6K). First disclosed in patent WO2010056563A1 (Example 45), LY2780301 was developed by Eli Lilly and advanced to Phase I/II clinical evaluation in solid tumours and non-Hodgkin's lymphoma.

Molecular Formula
Molecular Weight
Cat. No. B1193890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2780301
SynonymsLY2780301;  LY-2780301;  LY 2780301
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY2780301 (Gandosetenib): A Dual p70S6K/AKT ATP-Competitive Inhibitor for PI3K/AKT/mTOR Pathway-Driven Oncology Research


LY2780301 (also known as Gandosetenib; CAS 1226801-23-5) is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of the serine/threonine kinases Akt (protein kinase B) and p70 ribosomal protein S6 kinase (p70S6K) [1]. First disclosed in patent WO2010056563A1 (Example 45), LY2780301 was developed by Eli Lilly and advanced to Phase I/II clinical evaluation in solid tumours and non-Hodgkin's lymphoma [2]. By simultaneously targeting both Akt (all isoforms: Akt1, Akt2, Akt3) and its downstream effector p70S6K, this compound blocks two critical nodes within the PI3K/AKT/mTOR signalling cascade, potentially circumventing the feedback activation of p70S6K that limits the efficacy of Akt-only inhibitors [3]. The molecular formula is C25H27F4N7O with a molecular weight of 517.52 g/mol .

Why LY2780301 Cannot Be Substituted by Other AKT or p70S6K Inhibitors in PI3K Pathway Research


The AKT inhibitor landscape includes agents with fundamentally different target profiles, binding mechanisms, and selectivity windows, making their interchange in preclinical or translational studies scientifically unsound. Pan-AKT inhibitors such as GSK690693 achieve nanomolar potency against Akt1/2/3 (IC50: 2/13/9 nM) but exhibit broad off-target activity across the AGC kinase family (selectivity score = 125), including PKA, PrkX, and PKC isozymes ; in contrast, LY2780301 demonstrates a selectivity score of 0 in the same kinase panel, hitting only its intended target p70S6K . Allosteric inhibitors like MK-2206 bind to the PH domain and inhibit only Akt1/2, lacking any p70S6K activity and failing to address the S6K-mediated feedback loop that sustains signalling downstream of mTOR [1]. Even among dual Akt/p70S6K inhibitors, AT7867 also potently inhibits PKA (IC50 = 20 nM), introducing an additional signalling confounder absent with LY2780301 . These categorical differences in target spectrum, selectivity, and inhibitory mechanism mean that substituting one agent for another inevitably alters the experimental phenotype and confounds data interpretation.

Quantitative Differentiation Evidence for LY2780301: Kinome Selectivity, Dual Target Engagement, Pharmacokinetics, and Clinical Activity Versus Comparators


Kinome-Wide Selectivity: LY2780301 Achieves a Selectivity Score of 0 Versus 125–153 for Competing ATP-Competitive AKT Inhibitors

In a standardized kinase selectivity scoring panel comparing clinically evaluated AKT inhibitors, LY2780301 achieved a selectivity score of 0, indicating that it hits only its designated primary target (p70S6K) with no detectable activity against other kinases in the panel. In contrast, the pan-AKT inhibitor GSK690693 scored 125 (hitting AMPK, STING, and ULK1 among others), Ipatasertib (GDC-0068) scored 130, and AZD5363 (Capivasertib) scored 153 (hitting ROCK2) . This represents a categorical rather than incremental difference in selectivity, with LY2780301 showing at minimum a >100-fold selectivity window for AKT and p70S6K over the rest of the human kinome, as confirmed by comprehensive kinome screening approaches . The compound further demonstrates minimal activity against structurally related AGC kinase family members including protein kinase A (PKA), protein kinase C (PKC) isoforms, and serum/glucocorticoid-regulated kinase (SGK) .

Kinase selectivity profiling Off-target risk Chemical tool compounds

Dual AKT/p70S6K Target Engagement vs Allosteric AKT-Only Inhibitor MK-2206: Addressing the p70S6K Feedback Loop

LY2780301 is an ATP-competitive inhibitor that engages all three AKT isoforms (Akt1, Akt2, Akt3) plus p70S6K simultaneously, distinguishing it from allosteric AKT inhibitors such as MK-2206. MK-2206 binds to the pleckstrin homology (PH) domain and inhibits only Akt1 and Akt2 (IC50: 8 nM and 12 nM, respectively; Akt3 IC50: 65 nM), with no activity against p70S6K . In the TAKTIC phase Ib/II clinical trial, pharmacodynamic biomarker analysis confirmed that LY2780301 at 500 mg QD effectively suppressed phosphorylation of ribosomal protein S6 (a direct p70S6K substrate) in patient skin biopsies, with >50% of patients receiving 400–500 mg per day exhibiting pS6 inhibition [1]. Preclinically, LY2780301 blocked phosphorylation of both S6 and PRAS40 (downstream targets of p70S6K and Akt, respectively) in ErbB2-activated human mammary epithelial cells (hMECs), whereas allosteric Akt inhibitors fail to suppress S6 phosphorylation due to maintained p70S6K activity [2].

PI3K pathway feedback Target engagement p70S6K activation

Pharmacokinetic Advantage: Once-Daily Oral Dosing Enabled by ~24-Hour Half-Life vs Twice-Daily Dosing for AZD5363 (Capivasertib)

The first-in-human phase I study of LY2780301 established key pharmacokinetic parameters that differentiate it from other AKT inhibitors in the clinic. LY2780301 demonstrated a terminal half-life (t½) of approximately 24 hours with an apparent oral clearance (CL/F) of 4.5 L/h, supporting once-daily (QD) oral dosing [1]. Plasma exposures exceeded the predicted efficacious threshold in all patients, with AUC0-24h values greater than 25,000 ng·hr/mL across the 100–500 mg total daily dose range [1]. In contrast, the ATP-competitive AKT inhibitor capivasertib (AZD5363) requires twice-daily (BID) dosing (400 mg BID, 4 days on/3 days off schedule) due to its shorter half-life [2]. The recommended phase II dose (RP2D) for LY2780301 was established at 500 mg QD as a single agent and 500 mg QD in combination with paclitaxel 80 mg/m² [3], representing a simpler, more convenient dosing regimen than comparators requiring BID or intermittent schedules.

Pharmacokinetics Oral bioavailability Dosing schedule

Clinical Efficacy: LY2780301 Plus Paclitaxel Achieves 6-Month ORR of 63.9% in HER2-Negative Advanced Breast Cancer vs Historical Paclitaxel Monotherapy ORR of 21.5–53.7%

The TAKTIC phase Ib/II trial (NCT01980277) evaluated LY2780301 (500 mg QD) in combination with weekly paclitaxel (80 mg/m²) in 51 patients with HER2-negative advanced breast cancer (ABC). The 6-month objective response rate (ORR) was 63.9% (90% CI: 48.8–76.8) in the overall population and 55% (90% CI: 35.0–73.7) in the PI3K/AKT pathway-activated (PI3KAKT+) subgroup [1]. Historical data for weekly paclitaxel monotherapy in first-line HER2-negative metastatic breast cancer report ORRs ranging from 21.5% to 53.7% [2]. While this is a cross-study comparison from an uncontrolled trial and therefore carries inherent limitations, the ORR point estimate of 63.9% sits above the upper bound of the reported paclitaxel monotherapy range, providing preliminary evidence of additive or synergistic benefit. Notably, efficacy was observed independently of PI3K/AKT pathway activation status, suggesting broader applicability beyond molecularly selected populations [1]. The RP2D was determined as LY2780301 500 mg QD plus paclitaxel 80 mg/m², with main drug-related adverse events including neuropathy (75%, grade 3–4 in 8%), asthenia (58%, no grade 3–4), and ungual toxicity (50%, grade 3–4 in 25%) [1].

Breast cancer Combination therapy Objective response rate

Disease Control Rate in Molecularly Selected Patients: LY2780301 Plus Gemcitabine Achieves 74% DCR in PI3K/AKT/mTOR Pathway-Altered Cancers

The INPAKT phase Ib dose-escalation trial (NCT02018874) evaluated LY2780301 (400 or 500 mg QD) in combination with gemcitabine (750 or 1000 mg/m² on days 1, 8, and 15 of a 28-day cycle) in 50 molecularly selected patients with advanced/metastatic solid tumours harbouring PI3K/AKT/mTOR pathway alterations [1]. The patient population predominantly carried PI3K mutations/amplifications (60%) and PTEN gene/protein inactivation (42%). Among the efficacy-evaluable population, 2 patients (5%) achieved a partial response, and the disease control rate (DCR) was 74% at cycle 2 [1]. The maximum tolerated dose (MTD) was determined to be LY2780301 500 mg QD with gemcitabine 750 mg/m². Dose-limiting toxicities during cycle 1 included grade IV thrombocytopenia, grade III skin rash, and grade III transaminase elevations, each occurring in one patient [1]. A patient with cervical squamous cell carcinoma harbouring PIK3CA E542K demonstrated a confirmed partial response, illustrating clinical activity in a genetically defined context [2]. Single-agent gemcitabine in unselected solid tumour populations typically yields DCRs in the range of 30–50%, making the 74% DCR achieved with the combination in this molecularly enriched population a notable signal [1]. While no direct randomized comparator arm exists, the magnitude of DCR in this heavily pre-treated, biomarker-selected population provides an efficacy benchmark relevant for designing future molecularly stratified trials.

PI3K pathway alterations Molecular selection Disease control

In Vivo Target Engagement: LY2780301 Suppresses S6 Phosphorylation in Hyperplastic Mammary Lesions of MMTV-neu Mice, Confirming p70S6K Pathway Blockade in Tissue

In the MMTV-neu transgenic mouse model of ER-negative breast cancer, a brief treatment with LY2780301 was sufficient to suppress ribosomal protein S6 phosphorylation and decrease cell proliferation in atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) lesions with activated p70S6K [1]. In vitro, LY2780301 drastically decreased proliferation of hMECs with ErbB2-induced p70S6K activation via Cyclin B1 inhibition and cell cycle blockade at the G0–G1 phase. Western blot analysis confirmed dose-dependent reduction of both p-S6 (p70S6K substrate) and p-PRAS40 (Akt substrate) in 10A.B2 (ErbB2-activated) hMECs treated with LY2780301 [1]. Importantly, LY2780301 did not significantly reverse abnormal acinar morphology in 3D culture, indicating a specific anti-proliferative rather than morphology-normalizing effect [1]. This in vivo pharmacodynamic confirmation of target engagement in relevant breast cancer prevention models distinguishes LY2780301 from Akt-only inhibitors, which fail to suppress S6 phosphorylation due to maintained p70S6K activity, and from broader-spectrum agents like AT7867 whose concurrent PKA inhibition may confound pathway-specific conclusions .

In vivo pharmacodynamics Breast cancer prevention Biomarker modulation

Optimal Research and Procurement Application Scenarios for LY2780301 Based on Quantitative Differentiation Evidence


PI3K/AKT/mTOR Pathway Feedback Studies Requiring Clean Dual AKT/p70S6K Blockade Without Off-Target Kinase Confounding

LY2780301 is the preferred chemical probe for experiments investigating PI3K/AKT/mTOR pathway feedback mechanisms. Its selectivity score of 0 (versus 125 for GSK690693 and 153 for AZD5363) means that observed effects on S6 phosphorylation, cell proliferation, and apoptosis can be confidently attributed to dual Akt/p70S6K inhibition without confounding contributions from off-target kinases such as AMPK, PKA, PKC isoforms, or ROCK2 . The dual blockade prevents p70S6K-mediated feedback reactivation that occurs when only Akt is inhibited, a critical distinction from allosteric agents like MK-2206 [7]. For academic labs and core facilities conducting kinome-wide profiling or pathway dissection experiments, LY2780301 provides the cleanest tool compound within the clinical AKT inhibitor class.

In Vivo Preclinical Efficacy Studies in PTEN-Deficient or PIK3CA-Mutant Xenograft and Transgenic Models

LY2780301 has demonstrated in vivo efficacy specifically in models with PI3K/AKT/mTOR pathway activation, including PTEN-null, PIK3CA-mutant, and ErbB2-activated systems . The ~24-hour half-life enables convenient once-daily oral dosing in rodent pharmacokinetic/pharmacodynamic (PK/PD) studies, with sustained plasma exposure exceeding the predicted efficacious threshold (AUC0-24h >25,000 ng·hr/mL) [7]. In the MMTV-neu transgenic mouse model, LY2780301 suppressed S6 phosphorylation in hyperplastic lesions and decreased proliferation of mammary epithelial cells in vivo, confirming tissue-level target engagement . Procurement teams supporting in vivo pharmacology groups should prioritize LY2780301 for studies requiring sustained dual-pathway inhibition with a QD dosing schedule, particularly in genetically engineered models where PTEN loss or PIK3CA mutation drives tumour initiation.

Combination Chemotherapy Studies in HER2-Negative Breast Cancer Models Where Paclitaxel Backbone Is Standard of Care

The TAKTIC clinical data establishing a 63.9% 6-month ORR for LY2780301 plus paclitaxel in HER2-negative ABC, compared with historical paclitaxel monotherapy ORRs of 21.5–53.7%, provides a clinical efficacy rationale for preclinical combination studies . The established RP2D of LY2780301 500 mg QD plus paclitaxel 80 mg/m² offers a clinically translatable dosing benchmark . Researchers designing in vivo combination experiments or patient-derived xenograft (PDX) studies in breast cancer can anchor their dosing regimens to clinically validated parameters. Additionally, LY2780301 is an inhibitor of CYP3A4, which is relevant when planning combination studies with agents metabolized through this pathway such as paclitaxel [7].

Molecularly Stratified Translational Research in PI3K/AKT/mTOR Pathway-Altered Solid Tumours

For biomarker-driven translational research programs, LY2780301 offers a clinical dataset in molecularly selected populations. The INPAKT trial demonstrated a 74% disease control rate at cycle 2 when LY2780301 was combined with gemcitabine in patients harbouring PI3K mutations/amplifications (60% of patients) or PTEN inactivation (42%) . A confirmed partial response in a cervical cancer patient with the PIK3CA E542K hotspot mutation further supports activity in genetically defined contexts [7]. Procurement for translational research programs, particularly those employing circulating tumour DNA (ctDNA) monitoring to assess PI3K pathway mutation dynamics during treatment, is directly supported by published data showing that ctDNA changes can predict LY2780301-paclitaxel efficacy in metastatic breast cancer [8].

Quote Request

Request a Quote for LY2780301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.